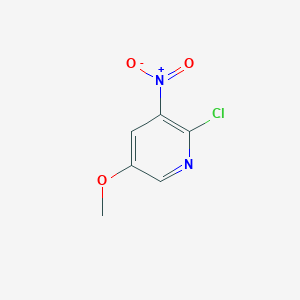

2-Chloro-5-methoxy-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHIVEPPZZIGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603254 | |

| Record name | 2-Chloro-5-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-55-4 | |

| Record name | 2-Chloro-5-methoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-methoxy-3-nitropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methoxy-3-nitropyridine is a highly functionalized pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique arrangement of a nucleophilic displacement-prone chloro group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group makes it a valuable precursor for the synthesis of complex heterocyclic compounds. This guide provides an in-depth analysis of its physicochemical properties, outlines rational synthetic approaches, details its core reactivity, and explores its applications, particularly in the realms of pharmaceutical and agrochemical development. The content herein is curated to provide both foundational knowledge and field-proven insights for professionals engaged in chemical research and drug discovery.

Core Physicochemical and Structural Characteristics

This compound is a specific isomer within the broader class of substituted chloronitropyridines. The precise placement of its functional groups dictates its chemical behavior and synthetic potential. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the synergistic electron-withdrawing effects of the ring nitrogen and the nitro group at the C3 position. The methoxy group at C5, para to the nitrogen, further influences the electronic properties of the pyridine ring.

Accurate identification is paramount for its use in synthesis. The primary identifiers and known physical properties are summarized below. It is important to note that while extensive experimental data for some isomers is available, specific physical constants like melting and boiling points for the title compound (CAS: 1003711-55-4) are not widely reported in peer-reviewed literature, reflecting its status as a specialized synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1003711-55-4 | [1][2][3] |

| Molecular Formula | C₆H₅ClN₂O₃ | [1][2] |

| Molecular Weight | 188.57 g/mol | [1][2] |

| Canonical SMILES | COC1=CN=C(C(=C1)--INVALID-LINK--[O-])Cl | [1] |

| MDL Number | MFCD09835251 | [2] |

| Purity (Typical) | ≥95% | [4] |

| Storage | Inert atmosphere, room temperature | [1] |

For unambiguous structural confirmation, spectroscopic analysis is essential. Analytical data including NMR, HPLC, and LC-MS are available from commercial suppliers and are critical for verifying the identity and purity of the material before use in synthetic campaigns.[1]

Synthesis and Mechanistic Considerations

A plausible synthetic strategy involves starting with a pre-functionalized pyridine, such as 2-hydroxy-5-methoxypyridine. The rationale behind this approach is that the hydroxyl group can be readily converted to the target chloro group in the final step, a common transformation in heterocyclic chemistry.[5][6]

Proposed Synthetic Workflow:

-

Nitration: The 2-hydroxy-5-methoxypyridine scaffold is subjected to electrophilic nitration. The directing effects of the existing substituents guide the incoming nitro group.

-

Chlorination: The resulting 2-hydroxy-5-methoxy-3-nitropyridine (a pyridone tautomer) is then converted to the final product via chlorination. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this type of transformation.[5][6][7]

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol (Chlorination of a Nitropyridone)

This protocol is a generalized representation based on the chlorination of similar 2-hydroxynitropyridine precursors and should be adapted and optimized for the specific substrate.[5][7]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add the precursor, 2-hydroxy-5-methoxy-3-nitropyridine (1.0 eq). Carefully add phosphorus oxychloride (POCl₃) (approx. 5-10 eq) as the solvent and chlorinating agent.

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH is neutral to basic. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its predictable and versatile reactivity, which allows for its elaboration into more complex molecular architectures.

-

Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway for this compound.[8] The C2-chloro group is an excellent leaving group, activated by the potent electron-withdrawing nitro group. This facilitates the displacement of chloride by a wide array of nucleophiles, including amines, alcohols, and thiols, providing straightforward access to diverse 2-substituted pyridine derivatives.[9][10] The reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate.[9]

-

Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to a primary amine (–NH₂).[8] This transformation is typically achieved using reagents like tin(II) chloride (SnCl₂), catalytic hydrogenation (e.g., H₂ over Pd/C), or other reducing agents.[11] The resulting 3-amino-2-chloro-5-methoxypyridine opens up a new set of synthetic possibilities, such as amide bond formation, diazotization, or use as a nucleophile itself.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) couplings.[8][9] These reactions are fundamental in modern drug discovery for constructing C-C and C-N bonds, enabling the synthesis of complex biaryl and heteroaryl structures.

Caption: Key reactivity pathways for synthetic diversification.

Applications in Drug Discovery and Agrochemicals

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate for building libraries of novel compounds for biological screening.[6][12]

-

Pharmaceutical Development: Its structure is a valuable starting point for creating compounds with potential therapeutic activities, including anti-inflammatory, antimicrobial, antibacterial, and antifungal properties.[12] The ability to easily modify the 2- and 3-positions allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

-

Agrochemical Synthesis: In the agrochemical industry, this compound is a building block for developing new pesticides, including herbicides and fungicides.[12] The functional groups can be tailored to target specific biological pathways in pests while aiming for minimal environmental impact.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While specific toxicological data for this isomer is limited, data from closely related chloronitropyridines indicates that it should be treated as a hazardous substance.

-

Hazard Classification (GHS): Based on similar compounds, it is classified as an irritant.[2] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][13] It may also be harmful if swallowed, inhaled, or in contact with skin.[14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling Procedures: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure stability.[1]

Researchers must consult the official Safety Data Sheet (SDS) provided by the supplier before commencing any work and conduct a thorough risk assessment.

Conclusion

This compound is a synthetically valuable intermediate characterized by a highly reactive and versatile substitution pattern. Its utility is primarily driven by the activated C2-chloro position, which is amenable to nucleophilic substitution and cross-coupling reactions, and the nitro group, which can be reduced to introduce further functionality. These features make it an important building block for medicinal chemists and material scientists in the creation of novel, high-value compounds. A thorough understanding of its properties, synthesis, and reactivity, combined with stringent safety protocols, is essential for leveraging its full synthetic potential.

References

- 1. 1003711-55-4|this compound|BLD Pharm [bldpharm.com]

- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1003711-55-4 this compound AKSci 0183AA [aksci.com]

- 5. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 2-Chloro-3-methoxy-5-nitropyridine | 75711-00-1 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [guidechem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Substituted Pyridines

An In-depth Technical Guide to 2-Chloro-5-methoxy-3-nitropyridine: Structure, Synthesis, and Application

The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds. The strategic introduction of functional groups onto this heterocyclic ring system dramatically alters its electronic properties and reactivity, providing a versatile platform for synthetic chemists. Among these, the chloromethoxynitropyridine isomers represent a class of highly valuable building blocks. Their unique arrangement of an electron-withdrawing nitro group, a nucleofugal chloro group, and a methoxy group creates a highly activated and versatile scaffold for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of This compound . We will delve into its core chemical identity, including its definitive CAS number and structure, and explore its synthetic pathways, reactivity, and applications. To provide a robust, field-proven context, this guide will also draw upon the more extensively documented protocols and data of its close isomer, 2-Chloro-3-methoxy-5-nitropyridine, as the fundamental principles of reactivity and synthetic utility are largely transferable across these related structures.

Part 1: Core Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical synthesis. The specific placement of substituents on the pyridine ring dictates the molecule's reactivity and steric profile. The compound of interest, this compound, is structurally distinct from its isomers, a fact reflected in its unique CAS number.

| Property | This compound | 2-Chloro-3-methoxy-5-nitropyridine |

| IUPAC Name | This compound | 2-chloro-3-methoxy-5-nitropyridine[1] |

| CAS Number | 1003711-55-4 [2] | 75711-00-1[1][3][4][5] |

| Chemical Structure | O=--INVALID-LINK--[O-] | COC1=C(N=CC(=C1)--INVALID-LINK--[O-])Cl[1] |

| Molecular Formula | C₆H₅ClN₂O₃[2] | C₆H₅ClN₂O₃[1][3][5] |

| Molecular Weight | 188.57 g/mol [2] | 188.57 g/mol [1][3][5] |

| Appearance | White Powder[5] (Predicted) | White Powder[3][5] |

| Storage | Inert atmosphere, room temperature[2] | Store at 0-8 °C[5] |

Part 2: Synthesis and Manufacturing

While specific synthesis routes for this compound are not extensively detailed in public literature, the established protocols for its isomers provide a reliable blueprint. The synthesis of 2-Chloro-3-methoxy-5-nitropyridine is well-documented and demonstrates a common strategy for producing such intermediates.

Experimental Protocol: Synthesis of 2-Chloro-3-methoxy-5-nitropyridine

This protocol describes the chlorination of a pyridone precursor, a robust and common transformation in heterocyclic chemistry. The causality behind this choice lies in the stability of the pyridone tautomer and its facile conversion to the chloro-derivative using potent chlorinating agents.

Materials:

-

3-Methoxy-5-nitro-2-pyridone (5.7 g, 0.034 mole)

-

Phosphorus pentachloride (PCl₅) (5.0 g)

-

Phosphorus oxychloride (POCl₃) (40 ml)

-

Ice/Water mixture (300 ml)

-

Standard reflux and filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phosphorus pentachloride (5.0 g) and phosphorus oxychloride (40 ml).

-

Addition of Starting Material: To this combination, add 3-Methoxy-5-nitro-2-pyridone (5.7 g, 0.034 mole).[6]

-

Reflux: Heat the reaction mixture to reflux and maintain for 2.5 hours.[6] The high temperature is necessary to drive the chlorination reaction to completion.

-

Quenching: After the reflux period, cool the mixture to room temperature. Carefully pour the cooled reaction mixture over an ice/water slurry (300 ml) and stir vigorously for 30 minutes.[6] This step quenches the reactive phosphorus halides and precipitates the organic product.

-

Isolation: Collect the resulting solid product by vacuum filtration.

-

Purification: Wash the collected solid with water to remove any remaining inorganic impurities and air dry.[6]

-

Yield: The reported yield for this procedure is 1.72 g (27%), with a melting point of 40-41°C.[6]

Caption: Synthesis workflow for 2-Chloro-3-methoxy-5-nitropyridine.

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of the this compound scaffold is dominated by the electronic interplay of its substituents. The potent electron-withdrawing nature of the nitro group significantly acidifies the pyridine ring, making it highly susceptible to nucleophilic attack.[3] This electronic deficit is most pronounced at the positions ortho and para to the nitro group (C2 and C6).

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this class of compounds is Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the 2-position serves as an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This reaction is foundational to its utility as a building block.[7]

The mechanism proceeds via a two-step addition-elimination process:

-

Addition: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.[7]

This high reactivity makes this compound an effective precursor for generating libraries of novel compounds for biological screening.[3]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Part 4: Applications in Research and Development

The unique structural and electronic features of chloromethoxynitropyridines make them valuable intermediates in both pharmaceutical and agrochemical industries.[5]

-

Pharmaceutical Development: These compounds are crucial building blocks for synthesizing novel bioactive molecules.[5] The pyridine core is a common motif in pharmacologically active agents, and the functional handles on this intermediate allow for the creation of derivatives with potential anti-inflammatory, antimicrobial, antibacterial, and antifungal properties.[5] The nitro group is particularly versatile, as it can be readily reduced to an amino group, opening up a vast array of subsequent chemical modifications like acylation or diazotization.[3]

-

Agrochemicals: This scaffold is also used in the formulation of modern agrochemicals, serving as a precursor for herbicides and fungicides.[5]

-

Fused Heterocyclic Systems: It is an effective precursor for creating fused pyridine systems, which are prevalent in many pharmacologically active compounds.[3]

Part 5: Spectroscopic and Analytical Data

Characterization of this compound and its isomers relies on standard spectroscopic techniques. The following table summarizes the expected spectral data based on analysis of structurally similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Two distinct signals are expected in the aromatic region for the two protons on the pyridine ring, likely at downfield chemical shifts due to the electron-withdrawing effects of the substituents. A singlet corresponding to the three protons of the methoxy group would appear further upfield.[3] |

| ¹³C NMR | Six distinct signals for the six carbon atoms are anticipated. The chemical shifts will be significantly influenced by the attached Cl, OCH₃, and NO₂ functional groups and their respective positions on the ring.[3] |

| IR Spectroscopy | The spectrum is expected to be dominated by strong absorptions from the nitro group, specifically asymmetric and symmetric N-O bond stretching vibrations around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Other key absorbances would include C-O stretching for the methoxy group and C-Cl stretching.[3] |

| Mass Spectrometry | The molecular ion peak would confirm the molecular weight of 188.57 g/mol . Isotopic patterns characteristic of a chlorine-containing compound would be observable. |

Part 6: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential. The GHS classification for the closely related isomer (CAS 75711-00-1) provides a strong basis for safety protocols.

Hazard Identification (GHS Classification)

-

Pictograms: Warning[1]

-

Hazard Statements:

Recommended Handling and Storage Procedures

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[8][9] For operations that may generate dust, an approved respirator (e.g., N95) is recommended.

-

Handling: Avoid breathing dust, fumes, or vapors.[8] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[8][9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8][9] Store locked up.[8][9] Some suppliers recommend storage under an inert atmosphere.[2]

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.[8]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[8][9]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]

Conclusion and Future Directions

This compound stands as a synthetically potent and valuable intermediate. Its well-defined reactivity, governed by the interplay of its chloro, methoxy, and nitro substituents, provides a reliable entry point for the synthesis of diverse and complex molecules for the pharmaceutical and agrochemical sectors. While much of its utility can be inferred from its more studied isomers, there remain clear opportunities for further research. A detailed crystallographic analysis of this specific compound is not yet publicly available and would provide crucial insights into its solid-state structure and intermolecular interactions.[3] Furthermore, a systematic exploration of its reactivity in novel cross-coupling reactions or its use as a scaffold for functional materials could unlock new and valuable applications.[3]

References

- 1. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1003711-55-4|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-3-methoxy-5-nitropyridine | 75711-00-1 | Benchchem [benchchem.com]

- 4. 75711-00-1|2-Chloro-3-methoxy-5-nitropyridine|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

"2-Chloro-5-methoxy-3-nitropyridine" solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-methoxy-3-nitropyridine

Introduction

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its utility is prominent in the pharmaceutical and agrochemical sectors, where it functions as a versatile building block for creating novel bioactive compounds.[1] The specific arrangement of its functional groups—an electron-withdrawing nitro group, a labile chloro substituent, and an electron-donating methoxy group—imparts a unique reactivity profile essential for advanced chemical synthesis.

Understanding the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for researchers and process chemists. These parameters directly influence reaction kinetics, purification strategies, formulation development, and storage conditions. This guide provides a comprehensive analysis of the available data on this compound, addresses the current gaps in publicly available quantitative data, and furnishes detailed, field-proven protocols for its empirical determination. By synthesizing theoretical principles with actionable experimental workflows, this document serves as a vital resource for scientists engaged in its use.

Section 1: Physicochemical Profile

The reactivity and physical behavior of this compound are dictated by its molecular structure. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the C2 position by the strong electron-withdrawing effect of the nitro group at C3. The chlorine atom at C2 is an excellent leaving group in these reactions.[3] The methoxy group at C5, an electron-donating group, modulates the overall electron density of the ring and can influence the compound's solubility and stability.[1]

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1003711-55-4 | [2][4] |

| Molecular Formula | C₆H₅ClN₂O₃ | [2][5] |

| Molecular Weight | 188.57 g/mol | [2][5] |

| Appearance | Solid (Form may vary) | N/A |

| IUPAC Name | This compound | [5] |

| SMILES | COC1=CC(=NC(=C1)Cl)--INVALID-LINK--[O-] | [5] |

Section 2: Solubility Profile

Solubility is a critical determinant for the successful implementation of a chemical intermediate in synthesis, dictating solvent selection for reactions, crystallizations, and chromatographic purification.

Theoretical Framework & Qualitative Assessment

The principle of "like dissolves like" provides a foundational understanding of solubility.[6] The this compound molecule possesses both polar (nitro group, pyridine nitrogen) and non-polar (chlorinated aromatic ring) characteristics. Consequently, it is expected to be poorly soluble in highly polar protic solvents like water but should exhibit appreciable solubility in a range of organic solvents. General information for the nitropyridine class of compounds confirms they are typically not soluble in water but are soluble in organic solvents such as ether.[7] A safety data sheet for the related compound 2-chloro-5-nitropyridine notes it is slightly soluble in water but soluble in toluene and DMF.[8]

Quantitative Solubility Data (Analog-Based Estimation)

Precise, publicly available quantitative solubility data for this compound is limited. However, data from structurally analogous compounds can provide valuable estimations for solvent screening. Table 2 presents solubility data for 2-chloro-5-nitroaniline, a compound with similar functional groups, which shows a preference for polar aprotic solvents.

Table 2: Solubility of Analog Compound 2-chloro-5-nitroaniline in Various Organic Solvents

| Solvent | Molar Fraction Solubility (T = 298.15 K) |

| N-methylpyrrolidone (NMP) | 0.453 |

| Acetone | 0.281 |

| 2-Butanone | 0.239 |

| 1,4-Dioxane | 0.217 |

| Ethyl Acetate | 0.154 |

| Acetonitrile | 0.119 |

| Toluene | 0.054 |

| Ethanol | 0.045 |

| n-Propanol | 0.038 |

| Methanol | 0.037 |

| 1-Butanol | 0.031 |

| Isopropanol | 0.024 |

| Source: Data adapted from a technical guide on a structurally related compound.[6] This data is for estimation purposes only. |

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To obtain definitive solubility data, an empirical approach is essential. The isothermal shake-flask method is a reliable and widely accepted technique.[6] This protocol provides a self-validating system for determining solubility in any solvent of interest.

Caption: Isothermal shake-flask workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Generate a series of calibration standards by serial dilution to cover the expected concentration range.

-

HPLC Method Validation: Develop and validate an HPLC method for quantification. A typical reversed-phase method using a C18 column with a mobile phase of acetonitrile/water and UV detection is a good starting point.[3][9] The method should demonstrate linearity, accuracy, and precision.

-

Sample Preparation: Add an excess amount of the solid compound to a sealed vial containing a precise volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vials in an orbital shaker or temperature-controlled water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is achieved.[6]

-

Sampling and Analysis:

-

Once equilibrium is reached (i.e., the concentration does not change between time points), allow the vials to stand undisturbed for a short period to let solids settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.45 µm filter to remove all particulate matter.

-

Accurately dilute the filtered sample with the HPLC mobile phase to bring it within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration.

-

-

Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. The resulting value (e.g., in mg/mL or mol/L) is the solubility of the compound in that solvent at the specified temperature.

Section 3: Stability Profile and Degradation

The stability of an intermediate is critical for ensuring the purity of the final product and for defining appropriate storage and handling conditions. While specific stability studies for this compound are not widely published, its structure allows for the prediction of plausible degradation pathways.

General Stability and Storage

Chemical suppliers generally recommend storing the compound under an inert atmosphere at room temperature.[4] Safety data for a related compound indicates it is stable under recommended storage conditions.[8] Key environmental factors that could induce degradation include exposure to moisture, high temperatures, and potent nucleophiles.

Plausible Degradation Pathways

-

Hydrolysis: The C2-chloro group is activated towards nucleophilic attack. In the presence of water or hydroxide ions, particularly under non-anhydrous conditions or elevated temperatures, the compound can hydrolyze to form 2-hydroxy-5-methoxy-3-nitropyridine.[10] This is a common degradation pathway for 2-chloropyridine derivatives.

-

Nitro Group Reduction: The nitro group is susceptible to reduction. This is a well-documented degradation pathway for nitroaromatic compounds in various biological and chemical systems.[11] Depending on the reducing agent and conditions, the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities.

Caption: Plausible degradation pathways for this compound.

Experimental Protocol for Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and develop a stability-indicating analytical method.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in separate vials:

-

Acid Hydrolysis: Add 1N HCl and heat at 60-80°C.

-

Base Hydrolysis: Add 1N NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the stock solution at 60-80°C.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.

-

A control sample (unstressed stock solution) should be kept protected from light at 2-8°C.

-

-

Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method, typically one with a gradient elution capable of separating the parent peak from all degradation products. A photodiode array (PDA) detector is highly recommended to check for peak purity.

-

The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without being subsequently degraded themselves.

-

Characterize significant degradation products using LC-MS to obtain molecular weights and fragmentation patterns, which can help elucidate their structures.[3]

-

Section 4: Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The GHS classification for this compound and its isomers indicates it should be handled with caution.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [5] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [5] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [5] |

| Note: This data is aggregated from sources providing GHS classifications for this chemical family.[5] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. If handling as a powder, use a dust mask or work in a ventilated hood to avoid inhalation.

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Avoid release into the environment.

Conclusion

This compound is a synthetically valuable intermediate whose effective use hinges on a thorough understanding of its solubility and stability. While comprehensive quantitative data in the public domain remains scarce, this guide has established a robust framework based on chemical principles, analog data, and rigorous experimental protocols. The provided methodologies for determining solubility and assessing degradation pathways empower researchers to generate the precise data required for their specific applications, ensuring process optimization, product purity, and safe handling. The adoption of these empirical approaches is strongly recommended to overcome the existing data gaps and facilitate the successful application of this versatile chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. capotchem.com [capotchem.com]

- 3. 2-Chloro-3-methoxy-5-nitropyridine | 75711-00-1 | Benchchem [benchchem.com]

- 4. 1003711-55-4|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. ruifuchem.com [ruifuchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

"2-Chloro-5-methoxy-3-nitropyridine" mechanism of action in organic reactions

An In-depth Technical Guide to the Mechanistic Action of 2-Chloro-5-methoxy-3-nitropyridine in Organic Synthesis

Abstract

As a polysubstituted heterocyclic compound, this compound is a highly versatile and reactive intermediate in modern organic synthesis. Its value stems from a unique arrangement of functional groups on the pyridine core, which imparts a distinct electronic character, predisposing it to specific and highly regioselective transformations. This guide provides an in-depth exploration of the core mechanisms governing the reactivity of this molecule. We will dissect the synergistic effects of the chloro, methoxy, and nitro substituents, focusing primarily on the dominant Nucleophilic Aromatic Substitution (SNAr) pathway. Furthermore, its participation in palladium-catalyzed cross-coupling reactions will be examined, offering a broader perspective on its synthetic utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science domains.[1]

Molecular Architecture and Electronic Profile

The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups and the inherently electron-deficient pyridine ring.[2] A thorough understanding of these individual contributions is critical to predicting its behavior in chemical reactions.

| Component | Position | Electronic Effect | Influence on Reactivity |

| Pyridine Ring | Core Scaffold | Electron-deficient (π-deficient) | Intrinsically activated towards nucleophilic attack, particularly at positions 2, 4, and 6.[3][4] |

| **Nitro Group (NO₂) ** | 3-position | Strong electron-withdrawing (-I, -M) | Powerfully activates the ring for nucleophilic aromatic substitution by stabilizing the anionic intermediate.[2][5] |

| Chlorine Atom (Cl) | 2-position | Good leaving group; Inductively withdrawing (-I) | Serves as the primary site for displacement in SNAr reactions.[5] Its departure is facilitated by the ring's activation. |

| Methoxy Group (OCH₃) | 5-position | Electron-donating (+M); Inductively withdrawing (-I) | Contributes to the overall electronic density and can influence solubility and stability.[1] |

The dominant electronic feature is the powerful electron-withdrawing nature of the nitro group in conjunction with the electronegative ring nitrogen. This combination creates a significant electron deficiency at the 2- and 6-positions, rendering the chlorine atom at the 2-position exceptionally labile and prone to substitution by a wide array of nucleophiles.[2][5]

Caption: Structure of this compound.

The Core Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The principal mechanism through which this compound reacts is Nucleophilic Aromatic Substitution (SNAr). This is not a single-step displacement like an Sₙ2 reaction, but rather a two-step addition-elimination process.[2][4]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the 2-position, which bears the chlorine atom. This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring.[2][3] The result is the formation of a resonance-stabilized, anionic σ-complex known as a Meisenheimer complex.[2][4]

The stability of this intermediate is paramount for the reaction to proceed. The strong electron-withdrawing nitro group at the 3-position, along with the ring nitrogen, plays a crucial role in delocalizing the negative charge through resonance. This delocalization effectively lowers the activation energy of the first step.[4][5] One of the key resonance contributors places the negative charge on the electronegative nitrogen atom of the pyridine ring, which is a particularly stable configuration.[3]

Step 2: Elimination of the Leaving Group

In the second, faster step, the aromaticity of the ring is restored. The delocalized electrons re-form the π-system, leading to the expulsion of the chloride ion, a good leaving group.[2] This elimination step is energetically favorable as it re-establishes the stable aromatic system.

Caption: The two-step addition-elimination pathway of the SNAr reaction.

Synthetic Applications and Protocols

The predictable reactivity of the C2-Cl bond makes this compound a valuable precursor for introducing a variety of functionalities.

Amination Reactions

A common application is the reaction with primary or secondary amines to form 2-amino-5-methoxy-3-nitropyridine derivatives, which are prevalent scaffolds in medicinal chemistry.[1]

Experimental Protocol: Synthesis of N-Benzyl-5-methoxy-3-nitropyridin-2-amine

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.

-

Reagent Addition: Add benzylamine (1.1 equiv) to the solution, followed by the addition of a non-nucleophilic base such as triethylamine (1.2 equiv) to scavenge the HCl byproduct.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]

-

Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired product.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

Beyond SNAr, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, significantly expanding its synthetic utility. The Suzuki-Miyaura coupling enables the formation of C-C bonds, linking the pyridine core to other aryl or vinyl groups.[2]

Mechanism Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from a boronic acid or ester is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.[2]

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 2-Aryl-5-methoxy-3-nitropyridine

-

Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and a base like sodium carbonate (2.0 equiv).

-

Solvent: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100°C with vigorous stirring for 4-12 hours.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.[6]

Post-Substitution Transformations: Reduction of the Nitro Group

A significant feature of this reagent is that the nitro group, after serving its purpose as a powerful activating group, can be readily transformed. A common subsequent step is its reduction to an amino group (NH₂), typically using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation opens up a vast new set of synthetic possibilities, including diazotization reactions, amide bond formations, and the construction of fused heterocyclic systems.[5][7]

Conclusion

The mechanism of action of this compound is dominated by the principles of Nucleophilic Aromatic Substitution. The strategic placement of a strong electron-withdrawing nitro group and a good leaving group on an electron-deficient pyridine ring creates a highly reactive and selective electrophile. This inherent reactivity, combined with the potential for subsequent palladium-catalyzed couplings and nitro group reductions, establishes this compound as a powerful and versatile building block for the synthesis of complex, high-value molecules in pharmaceutical and materials science research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. 2-Chloro-3-methoxy-5-nitropyridine | 75711-00-1 | Benchchem [benchchem.com]

- 6. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-Chloro-5-methoxy-3-nitropyridine: Synthesis, Properties, and Applications

Foreword: Unveiling a Key Building Block in Modern Chemistry

Welcome to a comprehensive exploration of 2-Chloro-5-methoxy-3-nitropyridine, a heterocyclic compound of significant interest in the realms of pharmaceutical and agrochemical research. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core aspects of this molecule, from its synthesis and chemical properties to its pivotal role as a versatile intermediate. As a senior application scientist, my objective is to not only present the technical data but also to provide insights into the practical considerations and the scientific rationale that underpin the methodologies discussed. We will journey through the historical context of its chemical class, dissect its synthesis, and illuminate its applications, providing a robust resource for those working with this important chemical entity.

Introduction to the World of Substituted Pyridines

The pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active compounds. The strategic placement of various functional groups on this ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. When combined with a halogen, such as chlorine, and an electron-donating methoxy group, the resulting polysubstituted pyridine, this compound, emerges as a highly valuable and reactive intermediate for the synthesis of more complex molecular architectures.

While the precise historical moment of the first synthesis of this compound (CAS Number: 1003711-55-4) is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted nitropyridines. The challenges associated with the direct nitration of the electron-deficient pyridine ring spurred the development of various strategies throughout the 20th century, laying the groundwork for the synthesis of complex derivatives like the topic of this guide.[1][2][3][4] Its appearance in modern patent literature, particularly as a key intermediate in the synthesis of therapeutic agents, underscores its contemporary significance.[5]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and research.

| Property | Value | Source |

| CAS Number | 1003711-55-4 | [6][7][8][9] |

| Molecular Formula | C₆H₅ClN₂O₃ | |

| Molecular Weight | 188.57 g/mol | [9] |

| Appearance | Pale yellow to light yellow solid | |

| Purity | Typically ≥95% | [6] |

| Storage | Store long-term in a cool, dry place | [6] |

The structure of this compound, with its distinct substitution pattern, dictates its reactivity. The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 3-position, making it a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. The methoxy group at the 5-position, being an electron-donating group, can influence the regioselectivity of further reactions.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not a trivial matter and requires a multi-step approach, typically starting from more readily available pyridine derivatives. While a definitive, single "discovery" paper for this specific molecule is elusive, its synthesis can be logically deduced from established methodologies for preparing analogous compounds. The most plausible synthetic strategy involves the preparation of a 2-chloro-5-methoxypyridine precursor, followed by a regioselective nitration.

Plausible Synthetic Pathway

A logical and efficient synthetic route would commence with the synthesis of 2-hydroxy-5-methoxypyridine, followed by chlorination to yield 2-chloro-5-methoxypyridine, and culminating in the nitration to afford the final product.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on well-established procedures for analogous transformations in pyridine chemistry and represent a practical approach to the synthesis.

Step 1: Synthesis of 2-Hydroxy-5-methoxypyridine

This step can be achieved via the diazotization of 2-amino-5-methoxypyridine, a common method for converting an amino group on an aromatic ring to a hydroxyl group.

-

Materials: 2-amino-5-methoxypyridine, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water, Ice.

-

Procedure:

-

Dissolve 2-amino-5-methoxypyridine in a cooled aqueous solution of sulfuric acid.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of 2-Chloro-5-methoxypyridine

The conversion of the 2-hydroxypyridine to the 2-chloropyridine is a standard transformation, often accomplished using phosphorus oxychloride or thionyl chloride.

-

Materials: 2-Hydroxy-5-methoxypyridine, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂), optional solvent like DMF.

-

Procedure:

-

React 2-hydroxy-5-methoxypyridine with an excess of phosphorus oxychloride, with or without a catalytic amount of dimethylformamide.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude 2-chloro-5-methoxypyridine.[10][11][12][13]

-

Step 3: Synthesis of this compound

The final step is the regioselective nitration of the 2-chloro-5-methoxypyridine. The directing effects of the existing substituents will favor the introduction of the nitro group at the 3-position.

-

Materials: 2-Chloro-5-methoxypyridine, Fuming nitric acid (HNO₃), Concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Carefully add 2-chloro-5-methoxypyridine to a cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

-

Once the reaction is complete, pour the mixture onto ice to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent.[14][15]

-

Key Applications in Research and Development

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more elaborate molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of CSF-1R Inhibitors

A significant application of this compound is its use as a key building block in the synthesis of Colony Stimulating Factor-1 Receptor (CSF-1R) inhibitors.[5] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. Its inhibition is a promising therapeutic strategy for various diseases, including inflammatory disorders, autoimmune diseases, and certain types of cancer.

Caption: Role of this compound in CSF-1R inhibitor synthesis.

In these synthetic routes, the chlorine atom at the 2-position of this compound is readily displaced by a variety of nucleophiles, allowing for the introduction of different pharmacophoric groups. The nitro group can then be reduced to an amino group, which can be further functionalized through acylation, alkylation, or participation in coupling reactions to build the final complex structure of the CSF-1R inhibitor.

Potential in Agrochemical Synthesis

While specific examples are less documented, the structural motifs present in this compound are common in agrochemicals. The pyridine core is found in many herbicides, insecticides, and fungicides. The presence of the nitro and chloro groups provides reactive handles for the synthesis of a diverse library of compounds for screening and development of new crop protection agents.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is a solid that should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound stands as a testament to the power of thoughtful molecular design in organic synthesis. While its own history may be relatively recent and tied to the demands of modern drug discovery, it is built upon a rich foundation of pyridine chemistry. Its role as a key intermediate in the synthesis of CSF-1R inhibitors highlights its importance in the development of new therapeutics. As research in medicinal and agricultural chemistry continues to evolve, the demand for versatile and reactive building blocks like this compound is likely to grow. Future work may focus on developing more efficient and greener synthetic routes to this compound and exploring its utility in the synthesis of a wider range of biologically active molecules. This guide has aimed to provide a thorough and practical overview for the researchers who will undoubtedly continue to unlock the potential of this valuable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]

- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 1003711-55-4 this compound AKSci 0183AA [aksci.com]

- 7. This compound | 1003711-55-4 [chemicalbook.com]

- 8. 1003711-55-4|this compound|BLD Pharm [bldpharm.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 11. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 12. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]

- 13. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 14. nbinno.com [nbinno.com]

- 15. Page loading... [guidechem.com]

The Chloro Group in 2-Chloro-5-methoxy-3-nitropyridine: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the chloro group in the substituted pyridine, 2-chloro-5-methoxy-3-nitropyridine. While direct experimental literature on this specific isomer is limited, this document leverages established principles of physical organic chemistry, extensive data from analogous compounds, and computational insights to construct a robust and predictive overview. The primary focus is on the Nucleophilic Aromatic Substitution (SNAr) reaction, detailing the mechanistic underpinnings, the critical interplay of substituent effects, and practical considerations for synthetic applications. This guide serves as a foundational resource for researchers aiming to utilize this versatile scaffold in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Substituted Pyridines

Polysubstituted pyridine rings are privileged scaffolds in modern drug discovery and agrochemical development.[1][2] Their unique electronic properties and ability to engage in specific biological interactions make them indispensable building blocks. The molecule this compound is a prime example of a highly functionalized pyridine designed for synthetic elaboration. Its reactivity is dominated by the interplay of three key features: the electron-deficient pyridine core, a strategically placed leaving group (the 2-chloro substituent), and the powerful electronic influence of the methoxy and nitro groups.[3]

This guide will dissect the reactivity of the C2-chloro group, offering a predictive framework for its behavior in chemical transformations, with a primary focus on the Nucleophilic Aromatic Substitution (SNAr) pathway.

Molecular Architecture and Electronic Landscape

The reactivity of the chloro group at the C2 position is not an intrinsic property but is dictated by the electronic environment created by the pyridine nitrogen and the substituents at the C3 and C5 positions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, rendering the entire aromatic system electron-deficient compared to benzene. This inherent electron deficiency makes the ring susceptible to attack by nucleophiles, a foundational principle of its chemistry.[4]

-

2-Chloro Group: Positioned adjacent to the ring nitrogen, the chlorine atom serves as an effective leaving group in nucleophilic substitution reactions.[3]

-

3-Nitro Group: The nitro group (-NO2) is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. Its placement at the C3 position (ortho to the C2-chloro) significantly activates the ring for nucleophilic attack. It does so by powerfully stabilizing the negatively charged intermediate formed during the reaction.[4][5]

-

5-Methoxy Group: The methoxy group (-OCH3) exhibits a dual electronic nature. It is electron-withdrawing inductively (-I) but is a strong electron-donating group through resonance (+M) due to its lone pairs. Its position at C5 (para to the C2-chloro) means its resonance effect will influence the overall electron density of the ring and the stability of reaction intermediates.

The combined influence of these groups creates a highly polarized C2-Cl bond, priming it for displacement by a wide array of nucleophiles.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable transformation for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This is not a single-step displacement but a two-step addition-elimination process.[4]

The SNAr Mechanism: A Stepwise Pathway

The generally accepted mechanism proceeds via a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

-

Nucleophilic Attack (Addition): The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-deficient carbon atom bearing the chlorine (C2). This is typically the rate-determining step. The aromaticity of the pyridine ring is temporarily broken, forming a negatively charged sigma-complex (the Meisenheimer intermediate).

-

Leaving Group Departure (Elimination): The aromaticity of the ring is restored in a subsequent, faster step through the expulsion of the chloride ion, yielding the final substituted product.

The Decisive Role of Substituents in Stabilizing the Meisenheimer Complex

The stability of the Meisenheimer complex is paramount to the facility of the SNAr reaction. The electron-withdrawing nitro group at the C3 position plays a crucial role in delocalizing the negative charge of the intermediate through resonance, thereby lowering the activation energy of the first step. The negative charge can be delocalized onto the oxygen atoms of the nitro group, a highly favorable energetic state.

The methoxy group at C5, being para to the reaction center, can also participate in resonance. While it is an electron-donating group by resonance, which would typically be deactivating, its inductive electron-withdrawing effect and the powerful activation provided by the ortho-nitro group and the ring nitrogen ensure the C2 position remains highly electrophilic.

Practical Applications and Experimental Protocols

The high reactivity of the 2-chloro group makes this pyridine derivative a versatile intermediate for introducing a wide range of functionalities.

Common Nucleophilic Partners

A diverse array of nucleophiles can be employed to displace the chloro group, including:

-

Amines (Primary and Secondary): Reactions with aliphatic and aromatic amines are common, leading to the formation of 2-aminopyridine derivatives, which are prevalent in pharmacologically active molecules.[4]

-

Alkoxides and Phenoxides: The displacement with oxygen-based nucleophiles provides access to valuable ether linkages.

-

Thiols and Thiophenoxides: The formation of thioethers is readily achievable, introducing sulfur-containing moieties.

Representative Experimental Protocols

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

-

Objective: To synthesize N-benzyl-5-methoxy-3-nitropyridin-2-amine.

-

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

Anhydrous Ethanol

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.

-

Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.

-

Add benzylamine to the solution, followed by the addition of triethylamine (to act as a base, scavenging the HCl byproduct).

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, allow the mixture to cool to room temperature.

-

If the product precipitates, collect the solid by filtration and wash with cold ethanol.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)

-

Objective: To synthesize 4-(5-methoxy-3-nitropyridin-2-yl)morpholine.

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Potassium Carbonate (K2CO3) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous DMF (approx. 0.2 M).

-

Add morpholine, followed by powdered potassium carbonate.

-

Heat the reaction mixture to 80-100°C and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water and stir.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify by flash column chromatography on silica gel.

-

Quantitative Data from Analogous Systems

To provide a quantitative context for expected reactivity, the following table summarizes typical yields for the SNAr reaction of the analogue 2-chloro-3-methyl-5-nitropyridine with various amine nucleophiles.[4] These values underscore the efficiency of this transformation.

| Amine Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Primary Aliphatic | Benzylamine | Isopropanol/Water | - | 80 | 2 | 85-95 |

| Secondary Aliphatic | Morpholine | Ethanol | Et3N | Reflux | 2-4 | 80-90 |

| Primary Aromatic | Aniline | DMF | K2CO3 | 100 | 12-16 | 70-80 |

Reaction Workflow and Logic

The successful execution of SNAr reactions on this substrate follows a logical and self-validating workflow. Each step is designed to ensure high conversion, minimize side reactions, and facilitate purification.

Conclusion and Future Directions

The 2-chloro group in this compound is highly activated towards nucleophilic aromatic substitution. This reactivity is a direct consequence of the synergistic electronic effects of the pyridine nitrogen and, most importantly, the ortho-nitro group, which stabilizes the key Meisenheimer intermediate. While the para-methoxy group has a more nuanced electronic role, the overall system is primed for efficient displacement of the chloride by a vast range of nucleophiles.

This substrate represents a valuable and versatile building block. Future research should focus on a systematic profiling of its reactivity with diverse nucleophile classes to expand its synthetic utility.[3] Furthermore, its application in the synthesis of novel compound libraries for biological screening could lead to the discovery of new therapeutic agents.[1][3] The insights and protocols presented in this guide provide a solid foundation for any researcher looking to exploit the synthetic potential of this powerful heterocyclic intermediate.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-3-methoxy-5-nitropyridine | 75711-00-1 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Nitro Group in Modulating the Reactivity of 2-Chloro-5-methoxy-3-nitropyridine: A Technical Guide for Advanced Synthesis

Introduction: Unlocking a Versatile Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic design of molecular building blocks is paramount. 2-Chloro-5-methoxy-3-nitropyridine stands out as a highly valuable intermediate, prized for its predictable and robust reactivity.[1] Its structure, featuring a pyridine core polysubstituted with activating and directing groups, allows for the efficient construction of complex molecular architectures, including fused heterocyclic systems found in numerous bioactive compounds.[2]

This technical guide moves beyond a simple recitation of reactions to provide a deep, mechanism-centric analysis of this molecule's reactivity. We will explore the fundamental question: what is the precise role of the C3-nitro group, and how does it orchestrate the synthetic utility of this compound? The central thesis of this guide is that the potent electron-withdrawing nature of the nitro group is the primary determinant of the molecule's reactivity, specifically by activating the C2 position for facile Nucleophilic Aromatic Substitution (SNAr) through profound stabilization of the key reaction intermediate.

The Electronic Architecture: An Interplay of Substituent Effects

The reactivity of an aromatic system is dictated by the electronic contributions of its substituents. In this compound, a delicate yet powerful interplay exists between the pyridine nitrogen and the three substituents, creating a highly polarized and reactive scaffold.

-

The Pyridine Nitrogen: As a heteroatom within the aromatic ring, nitrogen is more electronegative than carbon and acts as an intrinsic electron-withdrawing group. This reduces the electron density of the entire ring system, making it inherently more susceptible to nucleophilic attack than a corresponding benzene ring.[3]

-

The C3-Nitro Group (-NO₂): This is the most influential group governing the molecule's characteristic reactivity. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, operating through two powerful mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyridine ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can delocalize electron density from the ring onto its oxygen atoms, a particularly powerful effect when it is positioned ortho or para to the site of nucleophilic attack.[3][4] This resonance withdrawal creates significant electron deficiency on the ring carbons.

-

-

The C2-Chloro Group (-Cl): This halogen serves as an excellent leaving group (nucleofuge) in nucleophilic aromatic substitution reactions. Its position at C2 is highly activated by both the adjacent C3-nitro group and the ring nitrogen.[2][5]

-

The C5-Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing due to the oxygen's electronegativity but is a resonance electron-donating group (+M). In this specific arrangement, its electron-donating effect is less pronounced compared to the overwhelming electron-withdrawing power of the nitro group and the ring nitrogen. It primarily serves to modulate the molecule's overall electronic properties, solubility, and stability.[1]

The cumulative effect of these groups, particularly the C3-nitro group, is the creation of a highly electron-deficient (electrophilic) carbon center at the C2 position, priming it for nucleophilic attack.

Caption: Conceptual diagram of the electron-deficient C2 position.

The Core Mechanism: Nitro Group-Stabilized SₙAr

The principal reaction pathway for this compound is a two-step Nucleophilic Aromatic Substitution (SₙAr) mechanism, often referred to as an addition-elimination reaction.[3][5] The success and high rate of this reaction are directly attributable to the nitro group's ability to stabilize the key anionic intermediate.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex This is the rate-determining step of the reaction.[5] A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][3][6]

Step 2: Elimination of the Leaving Group The aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

The critical role of the C3-nitro group is to stabilize the negative charge of the Meisenheimer complex through resonance. The charge is delocalized from the ring into the nitro group, spreading the anionic character over the electronegative oxygen atoms. This delocalization significantly lowers the activation energy of the first step, thereby accelerating the overall reaction rate. Without this stabilization, the formation of the anionic intermediate would be energetically unfavorable, and the reaction would proceed much slower, if at all.

Caption: The SₙAr mechanism highlighting the critical Meisenheimer intermediate.

Practical Application: A Validated Synthetic Protocol

To illustrate the practical utility derived from the nitro group's activating effect, we present a representative protocol for the amination of this compound. This type of reaction is fundamental in the synthesis of various pharmaceutical precursors.

Objective: Synthesize N-Aryl-5-methoxy-3-nitropyridin-2-amine.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Ethanol (EtOH) or Ethylene Glycol

Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

-

Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M. The choice of a polar protic solvent like ethanol helps to solvate the ionic intermediate.

-

Reagent Addition: Add the substituted aniline (1.1 eq) to the solution, followed by the addition of triethylamine (1.5 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the products.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-6 hours.[5][7] The elevated temperature provides the necessary activation energy for the rate-determining step.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed. This is a self-validating step to ensure reaction completion.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-